(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine

Physicochemical profiling CNS drug-likeness Serotonin receptor screening

(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine (CAS 353773-77-0) is a synthetic small-molecule N-benzylated tryptamine derivative with the molecular formula C19H22N2 and a molecular weight of 278.39 g/mol. Structurally, it consists of a tryptamine (indole-3-ethylamine) core linked via a secondary amine to a 4-ethylbenzyl moiety, placing it within the broader class of N-benzyltryptamines—a scaffold recognized for its interactions with serotonin (5-HT) receptor subtypes, particularly the 5-HT2 family and the serotonin transporter (SERT).

Molecular Formula C19H22N2
Molecular Weight 278.399
CAS No. 353773-77-0
Cat. No. B2508217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine
CAS353773-77-0
Molecular FormulaC19H22N2
Molecular Weight278.399
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H22N2/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19/h3-10,14,20-21H,2,11-13H2,1H3
InChIKeyZZKJKRQDOVNYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine (CAS 353773-77-0): A Para-Substituted N-Benzyltryptamine Screening Compound for Serotonergic Target Profiling


(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine (CAS 353773-77-0) is a synthetic small-molecule N-benzylated tryptamine derivative with the molecular formula C19H22N2 and a molecular weight of 278.39 g/mol [1]. Structurally, it consists of a tryptamine (indole-3-ethylamine) core linked via a secondary amine to a 4-ethylbenzyl moiety, placing it within the broader class of N-benzyltryptamines—a scaffold recognized for its interactions with serotonin (5-HT) receptor subtypes, particularly the 5-HT2 family and the serotonin transporter (SERT) [2]. The compound is achiral, possesses 6 rotatable bonds, a calculated logP of approximately 4.45, and a polar surface area (PSA) of 27.82 Ų [1]. It is commercially supplied as a free base or hydrobromide salt (CAS 1609400-36-3 for the HBr form) by multiple vendors including ChemDiv (compound ID Y511-0918, oxalate salt) and Ambinter, typically at ≥95% purity, and is intended exclusively for laboratory research use [1].

Why N-Benzyl Substitution Pattern Determines Receptor Selectivity: The Case Against Generic Substitution of (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine


Within the N-benzyltryptamine chemotype, the nature, position, and size of the substituent on the benzyl ring profoundly govern both the affinity and functional selectivity across the 5-HT2 receptor subtypes [1]. Published structure-activity relationship (SAR) data demonstrate that para-substitution on the benzyl group consistently reduces 5-HT2A receptor affinity relative to ortho- or meta-substituted analogs, while differentially modulating 5-HT2C potency and efficacy [1][2]. Consequently, a para-ethylbenzyl compound cannot be treated as interchangeable with a para-methyl, para-ethoxy, unsubstituted benzyl, or meta-substituted congener—each variant exhibits a distinct pharmacological fingerprint in terms of binding affinity (Ki), functional potency (EC50), and 5-HT2C/5-HT2A selectivity ratio [1]. The specific lipophilicity, steric bulk, and electronic character conferred by the 4-ethyl group directly impact these parameters, making compound-specific evidence essential for any procurement decision in a serotonergic-target screening campaign.

Head-to-Head Quantitative Differentiation Evidence for (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine Versus Its Closest N-Benzyltryptamine Comparators


Increased Lipophilicity (logP) Versus Unsubstituted N-Benzyltryptamine Drives Differential Membrane Permeability and Receptor Compartment Access

The target compound exhibits a calculated logP of 4.45 (Ambinter) or 3.97 (ChemDiv, oxalate salt form), representing a substantial increase in lipophilicity compared to the unsubstituted N-benzyltryptamine scaffold, for which calculated logP values are approximately 3.0–3.3 [1]. This elevated logP, driven by the 4-ethyl substituent, falls within the optimal range for CNS penetration (logP 2–5) and is predicted to enhance passive membrane permeability and blood-brain barrier partitioning relative to the parent scaffold [2]. The increased lipophilicity also influences non-specific protein binding and receptor microenvironment partitioning, parameters critical for interpreting screening assay results [2].

Physicochemical profiling CNS drug-likeness Serotonin receptor screening

Para-Ethyl Substitution Confers Distinct 5-HT2 Receptor Selectivity Profile Versus Para-Ethoxy and Para-Methyl Analogs Based on Class-Level SAR

Published class-level SAR from a systematically characterized set of 36 N-benzyltryptamines demonstrates that the para-substituent on the benzyl ring is a critical determinant of 5-HT2C versus 5-HT2A selectivity [1]. Specifically, the N-4-ethoxybenzyl analog (compound 15 in Toro-Sazo et al., 2019) exhibited 30–40-fold 5-HT2C/5-HT2A functional selectivity with EC50 values between 12 and 60 nM at the 5-HT2C receptor, functioning as a full 5-HT2C agonist while showing low efficacy at 5-HT2A [1]. In contrast, N-benzyltryptamine itself (unsubstituted) showed Ki values of 237 nM (5-HT2A) and 424 nM (5-HT2C), with minimal selectivity [1]. The para-methyl analog (available from ChemDiv) exhibits a logP of 3.46 versus 3.97–4.45 for the 4-ethyl variant, indicating distinct physicochemical properties that are expected to translate into differential receptor binding kinetics . The 4-ethyl substituent, being more lipophilic and sterically larger than 4-methyl but less electron-donating than 4-ethoxy, occupies a unique physicochemical niche within this SAR series [1].

5-HT2C/5-HT2A selectivity N-Benzyltryptamine SAR Functional selectivity screening

Reduced Polar Surface Area (PSA) Relative to 5-HT and Endogenous Tryptamines Favors Passive BBB Penetration for In Vivo CNS Screening

The target compound has a calculated topological polar surface area (TPSA) of 27.82 Ų [1], which is significantly below the widely accepted threshold of <90 Ų for favorable oral absorption and <70 Ų for optimal blood-brain barrier (BBB) penetration [2]. This value is substantially lower than that of the endogenous ligand serotonin (5-HT; TPSA ≈ 66.5 Ų) and comparable to other CNS-penetrant tryptamine derivatives [2]. The low PSA arises from the absence of hydroxyl or methoxy substituents on the indole ring (unlike serotonin or 5-methoxytryptamine) and the presence of only a single secondary amine as the principal hydrogen bond donor/acceptor [1]. Among para-substituted N-benzyltryptamine analogs, PSA remains relatively constant (predominantly determined by the indole NH and secondary amine), meaning the principal differentiation for CNS penetration resides in logP, where the 4-ethyl group provides a measurable advantage [1].

BBB permeability CNS drug design Polar surface area optimization

Absence of 5-Methoxy Substitution Distinguishes This Compound from the More Extensively Studied 5-Methoxytryptamine-Derived NBOMe Series, with Implications for 5-HT2A Functional Efficacy

The target compound lacks the 5-methoxy substituent on the indole ring that characterizes the extensively studied NBOMe (N-benzyl-5-methoxytryptamine) series [1]. Published comparative data from the Toro-Sazo et al. (2019) study establish that the absence of the 5-methoxy group consistently reduces 5-HT2A binding affinity by a factor of 2–15× and decreases functional potency at 5-HT2A by up to several hundred-fold, while having a less pronounced effect on 5-HT2C receptor engagement (only 2–9× reduction) [1]. Specifically, N-2-methoxybenzyltryptamine (compound 3) was several hundred times less potent than its 5-methoxytryptamine counterpart (compound 38) in the h5-HT2A functional assay, yet only 2–9 times less potent at h5-HT2C [1]. This differential impact of 5-methoxy deletion on 5-HT2A versus 5-HT2C function means that non-5-methoxylated N-benzyltryptamines like the target compound are inherently biased toward 5-HT2C-preferring profiles, whereas their 5-methoxy counterparts often exhibit potent 5-HT2A agonism associated with psychedelic activity [1].

5-HT2A partial agonism NBOMe comparator Indole 5-substitution SAR

Evidence-Backed Research and Screening Application Scenarios for (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine (CAS 353773-77-0)


5-HT2C-Selective Agonist Lead Identification in CNS Drug Discovery

Based on class-level SAR evidence showing that para-substituted, non-5-methoxylated N-benzyltryptamines preferentially activate 5-HT2C over 5-HT2A (30–40× selectivity demonstrated for the 4-ethoxy analog; several hundred-fold 5-HT2A potency reduction from 5-methoxy deletion), this compound is optimally deployed as a screening library member for identifying 5-HT2C-selective agonist leads for indications such as obesity, substance use disorders, or schizophrenia [1]. Its predicted low 5-HT2A efficacy profile minimizes the risk of psychedelic-mediated confounds in behavioral assays, a key differentiator from 5-methoxytryptamine-derived NBOMe compounds [1].

Physicochemical Comparator in N-Benzyltryptamine logP-PSA Optimization Campaigns

With a calculated logP of 4.45 and TPSA of 27.82 Ų, this compound occupies a specific point in the CNS drug-likeness space that is distinct from the 4-methyl (logP ~3.46) and 4-ethoxy (intermediate logP) analogs [2][3]. Procurement of this compound alongside the 4-methyl and 4-ethoxy variants enables systematic evaluation of the lipophilicity-selectivity relationship within a matched molecular pair analysis, directly informing lead optimization strategies for balancing target engagement with ADME properties [2].

Negative Control or Comparator for 5-HT2A-Focused NBOMe Structure-Activity Studies

The absence of the 5-methoxy group fundamentally alters the functional efficacy profile at 5-HT2A receptors (several hundred-fold reduction in potency versus 5-methoxylated counterparts) while largely preserving 5-HT2C activity (only 2–9× reduction) [1]. This compound therefore serves as a structurally matched negative control in experiments designed to isolate the pharmacological contribution of the indole 5-methoxy group to 5-HT2A agonism, enabling cleaner interpretation of NBOMe-series mechanistic studies [1].

Serotonin Receptor Profiling in Broad-Panel Screening Cascades

The tryptamine scaffold is recognized to interact with multiple serotonin receptor subtypes beyond 5-HT2 (including 5-HT1A, 5-HT6, 5-HT7) and the serotonin transporter (SERT) [1][4]. This compound's commercial availability at ≥95% purity from multiple vendors (Ambinter, ChemDiv) makes it a cost-effective addition to broad-panel serotonergic profiling cascades, where its unique 4-ethylbenzyl substitution pattern broadens the chemical diversity coverage of the screening set relative to commercially available unsubstituted, 4-methyl, or 4-halobenzyl analogs [4].

Quote Request

Request a Quote for (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.